molecular formula C9H7BrO4 B1321585 4-Acetoxy-3-bromobenzoic acid CAS No. 72415-57-7

4-Acetoxy-3-bromobenzoic acid

Cat. No. B1321585
CAS RN: 72415-57-7
M. Wt: 259.05 g/mol
InChI Key: RGQHBWNTRVUICJ-UHFFFAOYSA-N
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Description

4-Acetoxy-3-bromobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers provided focus on the synthesis and properties of various benzoic acid derivatives and their applications in polymer and complex formation. For instance, the synthesis of a benzohydrazone compound derived from a similar structure is described, which is used to create a complex with urease inhibitory activities . Another paper discusses the synthesis of o-acetylbenzoic acids, which are used as precursors for other compounds . The kinetics of 4-acetoxybenzoic acid synthesis, a compound structurally related to 4-acetoxy-3-bromobenzoic acid, is also explored .

Synthesis Analysis

The synthesis of related compounds involves various methods, such as palladium-catalyzed arylation , and the reaction of 4-hydroxybenzoic acid with acetic anhydride . The synthesis of 4-acetoxybenzoic acid, which shares a similar acetoxy functional group with 4-acetoxy-3-bromobenzoic acid, is performed using acetic anhydride in a carrier solvent, indicating a potential pathway for synthesizing the compound . The bulk condensation of 4-hydroxybenzoic acid with acetic anhydride is also mentioned as a simple and cost-effective method for producing high molecular weight poly(4-hydroxybenzoate)s .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, UV-vis, (1)H NMR spectra, and single crystal X-ray diffraction . These methods provide insights into the coordination of ligands to metal atoms, as seen in the oxovanadium complex derived from a benzohydrazone ligand . The octahedral coordination of the vanadium atom in the complex is a point of interest for understanding the molecular structure of metal complexes involving benzoic acid derivatives.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives include their use as monomers for polymerization , and their ability to inhibit urease when part of a complex . The kinetics of the reaction between 4-hydroxybenzoic acid and acetic anhydride is studied to understand the synthesis process of 4-acetoxybenzoic acid . Additionally, the bulk copolymerization of 4-acetoxybenzoic acid with other compounds is investigated, revealing a change in mechanism from acidolysis to phenolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are crucial for their applications. The thermal analysis of the oxovanadium complex indicates its stability and potential use in inhibitory activities . The polymerization of 4-hydroxybenzoic acid derivatives leads to high molecular weight polymers with varying degrees of crystallinity and thermal stability, depending on the synthetic procedure . The byproducts and molecular weight of copolymers synthesized from 4-acetoxybenzoic acid are studied to understand the side reactions and end groups present in the polymer chain .

Scientific Research Applications

Hydrolysis Studies

The basic hydrolysis of 4-acetoxybenzoic acid has been studied in the context of cationic micelles, with results showing that the determined second-order rate constants in micelles are smaller than those in water. This suggests potential applications in understanding the behavior of aromatic esters in different environments (S. Vera & E. Rodenas, 1986).

Degradation by Bacterial Strains

Research on the degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa highlights the organism's ability to degrade various halobenzoates. This could imply potential applications in bioremediation or understanding microbial pathways for environmental cleanup (F. K. Higson & D. Focht, 1990).

Electrophilic Substitution Reactions

The electrophilic substitution reactions of benzo[b]thiophen derivatives, including compounds similar to 4-acetoxy-3-bromobenzoic acid, have been explored. Such studies are significant for the synthesis of specialized organic compounds and could inform the design of new molecules in pharmaceuticals or material science (K. Clarke, R. M. Scrowston & T. M. Sutton, 1973).

Structural Analysis and Bonding

Investigations into the crystal structures of related bromobenzoic acids reveal insights into intermolecular interactions, such as halogen bonding. This information is crucial for designing new materials and understanding molecular interactions in various fields, including pharmaceuticals and material science (Pablo A. Raffo et al., 2016).

Catalyst-free Reactions in Water

Research on catalyst-free P-C coupling reactions of halobenzoic acids in water under microwave irradiation opens up new avenues in green chemistry and pharmaceutical synthesis, emphasizing the importance of environmentally friendly and efficient synthesis methods (Erzsébet Jablonkai & G. Keglevich, 2015).

Anaerobic Met

abolism StudyA study on the metabolism of m-cresol by methanogenic cultures, which involves compounds similar to 4-Acetoxy-3-bromobenzoic acid, demonstrates the incorporation of CO2 and formation of related benzoic acids. This research is significant for understanding complex biochemical pathways and could have implications in environmental science and biotechnology (D. Roberts, P. Fedorak & S. Hrudey, 1990).

Polymer Synthesis and Analysis

Investigations into the kinetics of polymerization of similar acetoxybenzoic acids provide valuable insights for the development of high-temperature polymers. This area of research is crucial for the advancement of materials science, particularly in creating new polymers with specific thermal and mechanical properties (N. Vora, J. Biernacki, D. J. Crouse & D. Swartling, 2003).

Biosynthesis of Value-Added Compounds

The role of 4-Hydroxybenzoic acid, a compound structurally related to 4-Acetoxy-3-bromobenzoic acid, in the biosynthesis of various bioproducts is explored. This has implications for biotechnological applications in diverse fields such as food, cosmetics, pharmacy, and more (Songwei Wang et al., 2018).

Nematicidal Activity Study

Research into the nematicidal activity of compounds related to bromobenzoic acids provides insights into potential applications in agriculture, specifically for the development of new organic pesticide agents (Raúl Velasco-Azorsa et al., 2022).

properties

IUPAC Name

4-acetyloxy-3-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQHBWNTRVUICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611813
Record name 4-(Acetyloxy)-3-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3-bromobenzoic acid

CAS RN

72415-57-7
Record name 4-(Acetyloxy)-3-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-hydroxy-benzoic acid (3.0 g, 13.83 mmol) in dichloromethane (100 mL) and pyridine (20 mL) was added acetyl chloride (1.1 mL, 15.20 mmol) and the resulting mixture was stirred at rt for 1 h. The reaction was quenched with water (50 mL) and acidified with HCl (1 N) to adjust pH=1˜2. The mixture was extracted with dichloromethane (3×100 mL) and concentrated to afford 4-acetoxy-3-bromo-benzoic acid (3.6 g, 100%). To a solution of 4-acetoxy-3-bromo-benzoic acid (3.60 g, 13.83 mmol) in dichloromethane (100 mL) at rt was added oxalyl chloride (1.8 mL, 20.75 mmol) and DMF (0.5 mL), sequentially. The resulting mixture was stirred at rt for 1 h. The mixture was concentrated to afford the acid chloride. To a solution of the freshly prepared acid chloride in dichloromethane (100 mL) were added 2′-hydroxyacetophenone (2.5 mL, 20.75 mmol) and triethylamine (3.9 mL, 27.66 mmol). This mixture was stirred at rt for 2 h. The reaction was quenched with water (100 mL) and extract with dichloromethane (3×150 mL). The combined organic layers were concentration to afford an oily residue, which was purified by column chromatography using 30% EtOAc in hexane to give the phenol ester (4.5 g, 86%). A solution of the phenol ester (4.0 g, 10.61 mmol) in THF (100 mL) was mixed with potassium t-butoxide (1.6 g, 14.32 mmol) and stirred at 60° C. for 1.5 h. This mixture was cooled to rt, diluted with water (100 mL) and acidified with HCl (1 N) to adjust pH=5˜6. The mixture was extract with dichloromethane (3×100 mL) and the combined organic layers were concentration to give a yellow solid residue. The residue was purified by column chromatography using 30% EtOAc in hexane to give the diketone (2.3 g, 58%). A solution of the diketone (1.50 g, 3.98 mmol) in AcOH (100 mL) and HCl (conc., 2 mL) was stirred at reflux for 16 h. This mixture was cooled to rt, diluted with water (100 mL), extracted with dichloromethane (3×100 mL) and concentrated. The residue was purified by column chromatography using 50% EtOAc in hexane to give the flavone acetate (0.4 g, 28%). A solution of the flavone acetate (0.53 g, 1.48 mmol) in MeOH (80 mL) and water (20 mL) was mixed with potassium carbonate (1.10 g, 8.00 mmol) and was stirred at rt for 1 h. The solid was filtered off, washed with water, hexanes, and dichloromethane sequentially to give 390 mg of product (83%) as a light yellow solid. MS (ES) m/z: 318.84+316.84 (two isotopes of M); Mp. 273.5-274.9° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Kricheldorf, A Conradi - Macromolecules, 1989 - ACS Publications
… 4-acetoxy-3-bromobenzoic acid … 4-acetoxybenzoic acid; 4-acetoxy-3bromobenzoic acid; 4-acetoxy-3-… -5;(Sacetyl-4-mercaptobenzoic acid) (4-acetoxy-3-bromobenzoic acid)(4-acetoxy-3-…
Number of citations: 30 pubs.acs.org

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